REACTION_CXSMILES
|
CC1(C)COB([C:8]2[C:9]([C:15]#[N:16])=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=2)OC1.Br[C:19]1[N:24]=[CH:23][CH:22]=[CH:21][N:20]=1.[F-].[Cs+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.O1CCOCC1>[CH3:14][C:11]1[N:10]=[C:9]([C:15]#[N:16])[C:8]([C:19]2[N:24]=[CH:23][CH:22]=[CH:21][N:20]=2)=[CH:13][CH:12]=1 |f:2.3,^1:30,32,51,70|
|
Name
|
|
Quantity
|
50.6 mg
|
Type
|
reactant
|
Smiles
|
CC1(COB(OC1)C=1C(=NC(=CC1)C)C#N)C
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=N1
|
Name
|
|
Quantity
|
67 mg
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
12 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
CuI
|
Quantity
|
7 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 65° C., after 1 hour the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added in sequence
|
Type
|
CUSTOM
|
Details
|
The vial was then capped
|
Type
|
CUSTOM
|
Details
|
was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between AcOEt (10 mls) and NaHCO3 (saturated solution, 10 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the water was extracted with AcOEt (2×10 mls)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
obtaining an orange oily residue which
|
Type
|
CUSTOM
|
Details
|
was purified (Biotage, Snap 25 g silica gel column, AcOEt/Cy from pure Cy to 50:50 in 10 column volumes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=N1)C#N)C1=NC=CC=N1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.6 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |